molecular formula C19H21N3O4S B4501848 1-({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)piperidine-4-carboxylic acid

1-({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)piperidine-4-carboxylic acid

Cat. No.: B4501848
M. Wt: 387.5 g/mol
InChI Key: ZNFXVQGOJOCRDX-UHFFFAOYSA-N
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Description

1-({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)piperidine-4-carboxylic acid is a potent and selective chemical probe for the mono-ADP-ribosyltransferase PARP14 (also known as ARTD8 or BAL2). This compound has emerged as a critical tool for investigating the role of PARP14 in macrophage function and cancer biology. Its primary research value lies in its ability to selectively inhibit PARP14's catalytic activity, which is known to promote the immunosuppressive M2 polarization of macrophages (Nature Communications, 2019) . By blocking this activity, researchers can probe the tumor microenvironment and study mechanisms to overcome immune evasion. Its application extends to research in fibrosis and allergic asthma, where PARP14-driven signaling pathways contribute to disease pathology. As a key reagent in chemical biology and drug discovery programs, this inhibitor enables the validation of PARP14 as a therapeutic target for oncology and inflammatory diseases, providing a foundation for understanding ADP-ribosylation signaling networks.

Properties

IUPAC Name

1-[2-[3-(4-methylsulfanylphenyl)-6-oxopyridazin-1-yl]acetyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-27-15-4-2-13(3-5-15)16-6-7-17(23)22(20-16)12-18(24)21-10-8-14(9-11-21)19(25)26/h2-7,14H,8-12H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNFXVQGOJOCRDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCC(CC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Moiety: This step involves the cyclization of appropriate precursors to form the pyridazinone ring.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced via nucleophilic substitution reactions.

    Acetylation of Piperidine: The piperidine ring is acetylated using acetic anhydride or acetyl chloride under basic conditions.

    Coupling Reactions: The final step involves coupling the pyridazinone moiety with the acetylated piperidine to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the pyridazinone moiety can be reduced to alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophiles such as bromine or nitric acid can be used under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

1-({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)piperidine-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor of enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • The methylsulfanyl group increases LogP by ~0.9 compared to methoxy analogs, favoring blood-brain barrier penetration .
  • The carboxylic acid group in the target compound improves aqueous solubility over ethyl esters but may limit oral bioavailability due to ionization at physiological pH .

Biological Activity

1-({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)piperidine-4-carboxylic acid is a complex organic compound with potential therapeutic applications. Its structure suggests interactions with various biological targets, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring, a pyridazine moiety, and a methylsulfanyl phenyl group, contributing to its unique biological properties. Here are some key structural details:

ComponentDescription
Piperidine Ring A six-membered ring containing nitrogen.
Pyridazine Moiety A six-membered ring with two nitrogen atoms.
Methylsulfanyl Group A sulfur-containing group enhancing reactivity.
Acetyl Group Contributes to the compound's reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, influencing the bioavailability of substrates.
  • Receptor Modulation : It can bind to various receptors, potentially altering signaling pathways that regulate cellular functions.

Biological Activities

Research indicates that compounds structurally similar to this compound exhibit diverse biological activities:

  • Anticancer Activity : Some derivatives have shown promising anticancer effects against multiple cancer cell lines. For instance, studies on related pyrrole derivatives demonstrated significant antiproliferative activity comparable to established chemotherapeutics like Paclitaxel .
  • Antimicrobial Properties : Compounds with similar structures have exhibited antimicrobial activities, suggesting potential applications in treating infections .
  • Neuroprotective Effects : Certain derivatives have demonstrated neuroprotective properties, which may be beneficial in conditions like neurodegenerative diseases .

Case Studies

Several studies have investigated the biological effects of derivatives related to the compound :

  • Study on Anticancer Activity : A series of pyrrole derivatives were synthesized and evaluated for their anticancer efficacy against a panel of 16 cancer cell lines. The results indicated that some compounds displayed selective toxicity towards cancer cells while sparing normal cells .
  • Neuroprotective Study : Research on beta-alanine derivatives showed promising neuroprotective effects in vitro, suggesting that modifications similar to those in the target compound could enhance neuroprotection .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructure FeaturesBiological Activity
4-(Methylsulfanyl)phenolContains methylsulfanyl groupAntioxidant properties
Pyridazinone derivativesPyridazine ring systemAntimicrobial activity
Beta-Alanine derivativesBeta-alanine backboneNeuroprotective effects

Q & A

Q. What are the foundational synthetic routes for preparing piperidine-4-carboxylic acid derivatives with pyridazine scaffolds?

Synthesis typically involves:

  • Pyridazine ring formation : Hydrazine reacts with dicarbonyl compounds to form the pyridazine core, followed by functionalization at the 3- and 6-positions .
  • Acetylation of piperidine-4-carboxylic acid : The piperidine moiety is introduced via coupling reactions, such as amide bond formation, under acidic or basic conditions .
  • Solvent and catalyst selection : Ethanol or acetic acid with HCl/H₂SO₄ as catalysts are commonly used to control reaction rates and purity .

Q. Which spectroscopic methods are critical for characterizing structural integrity?

Essential techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and piperidine ring conformation .
  • LCMS and FT-IR : For molecular weight validation and functional group identification (e.g., carbonyl groups at ~1700 cm⁻¹) .
  • HPLC : To assess purity (>95% is typical for bioactive derivatives) .

Q. How are in vitro antibacterial activities evaluated for such compounds?

The paper disc diffusion method is widely used:

  • Bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) are cultured on agar plates.
  • Compound-loaded discs are applied, and inhibition zones are measured after 24–48 hours .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yields in multi-step syntheses?

Key variables include:

  • Temperature control : Lower temperatures (0–5°C) improve selectivity during acetylation steps .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution reactions for sulfonamide group introduction .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may reduce side reactions in cross-coupling steps .

Q. What strategies resolve discrepancies in reported biological activity data across studies?

  • Dose-response standardization : Use fixed concentrations (e.g., 10–100 µM) to enable cross-study comparisons .
  • Structural benchmarking : Compare activity against known analogs (e.g., hydrazide vs. sulfonamide derivatives) to identify SAR trends .
  • Reproducibility checks : Validate assays with positive controls (e.g., ciprofloxacin for antibacterial studies) .

Q. How do structural modifications influence pharmacokinetic properties?

  • Lipophilicity adjustments : Introducing methylsulfanyl groups increases membrane permeability but may reduce solubility .
  • Piperidine substitution : N-acetylation improves metabolic stability compared to free amine derivatives .
  • Pyridazine oxidation states : 6-oxo groups enhance hydrogen bonding with target enzymes, as seen in kinase inhibition assays .

Q. What computational methods predict binding affinities for target proteins?

  • Molecular docking : Software like AutoDock Vina models interactions with bacterial enzymes (e.g., dihydrofolate reductase) .
  • QSAR models : Correlate substituent electronic parameters (e.g., Hammett constants) with antibacterial IC₅₀ values .

Data Analysis & Contradiction Resolution

Q. How are conflicting NMR spectral interpretations addressed?

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex derivatives (e.g., distinguishing piperidine CH₂ groups from aromatic protons) .
  • Isotopic labeling : ¹⁵N/¹³C-labeled analogs clarify ambiguous assignments in pyridazine rings .

Q. Why do some studies report variable yields for identical reactions?

  • Impurity profiles : Side products (e.g., over-acetylated derivatives) may form due to trace moisture in solvents .
  • Scale-dependent effects : Milligram-scale reactions often show lower yields than microgram optimizations .

Methodological Resources

Q. Which databases provide reliable structural or bioactivity data?

  • PubChem : Validates compound identifiers and bioactivity profiles (e.g., CID 1099048-30-2) .
  • ChEMBL : Curates IC₅₀/Ki values for kinase targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)piperidine-4-carboxylic acid
Reactant of Route 2
1-({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)piperidine-4-carboxylic acid

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